1-(3,4-Dimethylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Description
1-(3,4-Dimethylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea is a urea derivative characterized by two distinct structural motifs: a 3,4-dimethylphenyl group and a cyclohexyl-substituted 3-methyl-1,2,4-oxadiazole moiety. The compound’s molecular formula is C₁₈H₂₅N₄O₂, with a calculated molecular weight of 329.42 g/mol. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring hydrophobic and polar interactions.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-12-7-8-15(11-13(12)2)20-17(23)21-18(9-5-4-6-10-18)16-19-14(3)22-24-16/h7-8,11H,4-6,9-10H2,1-3H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXIAOPHYJFQFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2(CCCCC2)C3=NC(=NO3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural formula:
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a variety of biological activities, including anticancer and antiparasitic effects. The oxadiazole group is known for its ability to interact with various biological targets, potentially leading to apoptosis in cancer cells and inhibition of tumor growth .
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Induces apoptosis in various cancer cell lines through p53 pathway activation. |
| Antiparasitic | Exhibits activity against certain parasites; further studies are required. |
| Cytotoxicity | Shows dose-dependent cytotoxic effects on human cancer cell lines. |
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of 1,2,4-oxadiazole exhibited significant cytotoxicity against human leukemia cell lines (CEM-13 and U-937) with IC50 values in the sub-micromolar range. The mechanism involved the activation of apoptotic pathways via caspase activation and p53 expression modulation .
- Molecular Docking Studies : Molecular docking studies have shown strong hydrophobic interactions between the aromatic rings of oxadiazole derivatives and amino acid residues in target proteins. This suggests that structural modifications could enhance binding affinity and biological potency .
- In Vivo Studies : Preliminary in vivo studies indicated that compounds similar to this compound demonstrated reduced tumor growth in xenograft models compared to controls. These findings support further investigation into its therapeutic applications .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional attributes are contextualized below through comparisons with analogous urea derivatives and oxadiazole-containing molecules.
Structural Analogues from Urea Derivatives
Key analogues include phenylurea derivatives documented in Molecules (2013) and Santa Cruz Chemical listings ():
Notes:
- The target compound’s cyclohexyl-oxadiazole group distinguishes it from simpler phenylurea derivatives like 6n , which lack heterocyclic motifs.
- Yields for phenylureas (e.g., 82–83% for 6n , 6o ) suggest efficient synthetic routes for such compounds , though data for the target compound’s synthesis remain unspecified.
Oxadiazole-Containing Analogues
Oxadiazole rings are critical for stability and bioactivity. Comparisons include:
- 1-[(3R)-5-Cyclohexyl-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-{3-[methyl(2H-tetrazol-5-yl)amino]phenyl}urea : A benzodiazepine-urea hybrid with a tetrazole group, highlighting the diversity of urea derivatives in drug discovery.
Pharmacological and Physicochemical Properties
Solubility and Stability
- Oxadiazole rings generally enhance metabolic stability versus amide or ester linkages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
